3,5-Dichloro-2-(1-piperazinyl)pyrazine

説明

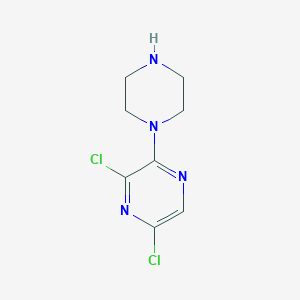

3,5-Dichloro-2-(1-piperazinyl)pyrazine is a pyrazine derivative featuring chlorine substituents at positions 3 and 5 and a piperazinyl group at position 2. Pyrazines are nitrogen-containing heterocyclic compounds with diverse pharmacological and industrial applications, including roles as serotonin receptor modulators, flavoring agents, and intermediates in organic synthesis . Below, we compare its properties and activities with similar compounds.

特性

分子式 |

C8H10Cl2N4 |

|---|---|

分子量 |

233.09 g/mol |

IUPAC名 |

3,5-dichloro-2-piperazin-1-ylpyrazine |

InChI |

InChI=1S/C8H10Cl2N4/c9-6-5-12-8(7(10)13-6)14-3-1-11-2-4-14/h5,11H,1-4H2 |

InChIキー |

CHUCIWATFIFZFJ-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)C2=NC=C(N=C2Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

6-Chloro-2-(1-piperazinyl)pyrazine (MK-212)

- Structure : Chlorine at position 6, piperazinyl at position 2.

- Pharmacological Activity : Acts as a direct 5-HT2A/2C receptor agonist with partial efficacy in rat cerebral cortex (80% of 5-HT’s maximum response) and full efficacy at 5-HT1C receptors in choroid plexus .

- Therapeutic Implications : Used to study serotonin-mediated behaviors (e.g., head-twitch response) but lacks activity in cortical 5-HT2A pathways compared to DOI (a selective 5-HT2A agonist) .

3,5-Dichloro-2-(thiocyanatomethylthio)pyrazine

- Structure : Chlorines at positions 3 and 5, thiocyanatomethylthio group at position 2.

Quipazine and TFMPP

- Quipazine : A pyrazine derivative with partial 5-HT2A agonism (80% efficacy) and 5-HT1C receptor activity .

- TFMPP (m-trifluoromethylphenylpiperazine) : A 5-HT1C agonist and 5-HT2A antagonist, contrasting with MK-212’s partial agonism .

Key Structural Insights :

- Chlorine Position : Shifting chlorine from position 6 (MK-212) to 3 and 5 (target compound) may alter receptor selectivity due to steric and electronic effects.

- Piperazine Substitution : The piperazinyl group enhances affinity for serotonin receptors but requires precise positioning for optimal activity .

Functional Analogs in Pharmacology

MK-212 vs. THIP (GABA Agonist)

- Analgesic Mechanisms: MK-212 modulates pain via serotonin pathways, while THIP acts through GABA receptors. Both show non-opioid analgesic effects, but MK-212’s efficacy is dose-dependent and receptor-specific .

- Therapeutic Potential: MK-212’s 5-HT2C activation may benefit obesity or psychiatric disorders, whereas THIP targets neuropathic pain .

Comparison with MCPP (m-chlorophenylpiperazine)

Data Tables: Structural and Pharmacological Comparison

Table 1: Structural Comparison of Pyrazine Derivatives

Table 2: Pharmacological Profiles

Research Findings and Implications

- Receptor Specificity : Piperazine position and halogen substitution critically determine 5-HT receptor selectivity. For example, MK-212’s chlorine at position 6 favors 5-HT1C activation, whereas chlorine at 3 and 5 (target compound) may sterically hinder receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。